molecular formula C13H15ClO B15168550 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one CAS No. 917614-14-3

5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B15168550
CAS No.: 917614-14-3
M. Wt: 222.71 g/mol
InChI Key: IAOMBWFNXROMEW-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 2-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dimethylcyclopentanone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromophenyl)-2,2-dimethylcyclopentan-1-one
  • 5-(2-Fluorophenyl)-2,2-dimethylcyclopentan-1-one
  • 5-(2-Methylphenyl)-2,2-dimethylcyclopentan-1-one

Uniqueness

5-(2-Chlorophenyl)-2,2-dimethylcyclopentan-1-one is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

917614-14-3

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

5-(2-chlorophenyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C13H15ClO/c1-13(2)8-7-10(12(13)15)9-5-3-4-6-11(9)14/h3-6,10H,7-8H2,1-2H3

InChI Key

IAOMBWFNXROMEW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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